BenchChemオンラインストアへようこそ!

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane

Lipophilicity Drug Design Physicochemical Properties

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead iodine atom and a bridgehead fluoromethyl group. BCPs are established non-classical bioisosteres for para-substituted phenyl rings, often conferring improved aqueous solubility, metabolic stability, and three-dimensional character in drug candidates.

Molecular Formula C6H8FI
Molecular Weight 226.033
CAS No. 2580210-26-8
Cat. No. B2952740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane
CAS2580210-26-8
Molecular FormulaC6H8FI
Molecular Weight226.033
Structural Identifiers
SMILESC1C2(CC1(C2)I)CF
InChIInChI=1S/C6H8FI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
InChIKeyXZBUQSLQGWKCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane (CAS 2580210-26-8): A Monofluoromethyl BCP Building Block for Medicinal Chemistry and Organic Synthesis


1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead iodine atom and a bridgehead fluoromethyl group . BCPs are established non-classical bioisosteres for para-substituted phenyl rings, often conferring improved aqueous solubility, metabolic stability, and three-dimensional character in drug candidates .

Why 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane Cannot Be Replaced by Other Iodo-BCPs


The bridgehead substituent in 3-iodobicyclo[1.1.1]pentanes profoundly influences physicochemical properties such as lipophilicity, metabolic stability, and electronic character . Simple methyl substitution (e.g., 1-iodo-3-methyl-BCP) raises logP above 2.3, while perfluorination (trifluoromethyl) further shifts lipophilicity and can alter metabolic pathways . The monofluoromethyl group in the title compound provides a unique balance: it introduces a single fluorine atom that can act as a hydrogen-bond acceptor and modulate pKa of adjacent groups, without the strong electron-withdrawing effect of –CF3 or –CF2H . Substituting this compound with another iodo-BCP would lead to a different lipophilicity profile, potentially compromising lead optimization campaigns where precise logP tuning is required .

Quantitative Differentiation of 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane from Closest Analogs


Computed Lipophilicity (XlogP/LogP) of 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane Compared to Key Analogs

The target compound has an XlogP of 2.2 . This value is lower than that of 1-iodo-3-methyl-BCP (LogP 2.36) but higher than 1-iodo-3-(trifluoromethyl)-BCP (CLogP 2.15) and 1-iodo-3-(difluoromethyl)-BCP (LogP 2.07) , and above unsubstituted 1-iodo-BCP (LogP 1.97) . The monofluoromethyl group thus provides a finely tuned lipophilicity that bridges the gap between non-fluorinated and perfluorinated analogs.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Comparison: Monofluoromethyl BCP Offers Lower Mass than Perfluorinated Analogs

With a molecular weight of 226.03 g/mol , 1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane is significantly lighter than the difluoromethyl (244.02 g/mol) and trifluoromethyl (262.01 g/mol) congeners, while heavier than the methyl analog (208.04 g/mol) . In fragment-based drug discovery, lower molecular weight is often associated with higher ligand efficiency, yet the fluoromethyl group retains the metabolic stability advantages of fluorination that methyl lacks .

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness

Hydrogen-Bond Acceptor Capability: Monofluoromethyl BCP Provides a Single H-Bond Acceptor, Unique Among Iodo-BCP Analogs

Computed descriptors assign one hydrogen-bond acceptor to the target compound, attributable to the fluorine atom in the –CH2F group . In contrast, the methyl, difluoromethyl, and trifluoromethyl analogs have zero hydrogen-bond acceptors in standard counting schemes, as the fluorine atoms in –CF3 and –CF2H are generally not considered H-bond acceptors . Although C–F···H–X interactions are weak, they have been implicated in enhancing binding selectivity in certain protein-ligand complexes .

Hydrogen Bonding Drug-Receptor Interactions Fluorine Chemistry

Monofluoromethyl BCP Motif is Increasingly Pursued in Synthetic Methodology, Signaling Its Value in Drug Discovery

Recent methodology papers highlight the construction of fluoromethyl-linked BCPs as an emerging frontier in medicinal chemistry. Sperga et al. (2025) developed a photochemical atom-transfer radical addition to produce fluoromethyl-BCP sulfonium reagents, underscoring the demand for monofluoromethyl-substituted BCP building blocks . This methodology provides access to fluoromethyl-BCP derivatives that are not easily obtainable from the difluoromethyl or trifluoromethyl analogs, indicating a distinct synthetic niche.

Synthetic Methodology Fluoromethylation BCP Functionalization

Key Application Scenarios for 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane


Medicinal Chemistry: Balanced Lipophilicity para-Phenyl Bioisostere

In lead optimization programs where a para-fluoromethylphenyl group is desired but metabolic stability or solubility is problematic, 1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane can serve as a direct bioisostere. Its XlogP of 2.2 offers a lower lipophilicity than the corresponding methylphenyl (logP ~2.7) while retaining the beneficial C–F bond for metabolic stability . The iodine handle allows for rapid diversification via cross-coupling to explore structure-activity relationships.

Fragment-Based Drug Discovery: Low-Molecular-Weight Fluorinated Core

With a molecular weight of only 226 Da, this compound is suitable as a fragment in FBDD campaigns . The monofluoromethyl group provides a single fluorine atom for 19F NMR-based screening, while the iodine serves as a synthetic vector for fragment elaboration. Its MW advantage over perfluorinated analogs (244-262 Da) enhances ligand efficiency metrics .

Organic Synthesis: Versatile Iodo-BCP Handle for C–C Bond Formation

The bridgehead iodine is a competent leaving group for iron-catalyzed Kumada cross-coupling with aryl and heteroaryl Grignard reagents, as demonstrated for general iodo-BCPs . This enables the synthesis of 1-(fluoromethyl)-3-aryl-bicyclo[1.1.1]pentanes, a class of compounds of interest in agrochemical and materials research.

Fluorine Chemistry: Precursor to Novel Fluoromethyl-BCP Derivatives

Recent advances in fluoromethyl-BCP chemistry position this compound as a precursor for further elaboration into sulfonium salts or other electrophilic fluoromethylating agents. This expands the toolbox for late-stage functionalization of drug molecules with the fluoromethyl-BCP motif.

Quote Request

Request a Quote for 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.